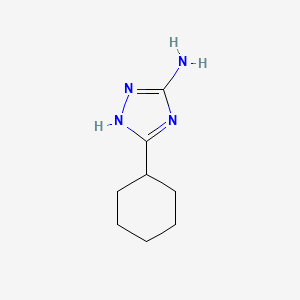

3-cyclohexyl-1H-1,2,4-triazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKYLXXPZPFWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390309 | |

| Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90111-72-1 | |

| Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-cyclohexyl-1H-1,2,4-triazol-5-amine: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 3-cyclohexyl-1H-1,2,4-triazol-5-amine. This molecule, belonging to the versatile class of 1,2,4-triazole derivatives, holds significant promise for researchers, scientists, and drug development professionals. The guide delves into detailed methodologies for its synthesis and characterization, alongside an exploration of its potential as a scaffold in medicinal chemistry, drawing upon the well-established biological activities of the 3-amino-1,2,4-triazole core.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in various biological interactions.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[2] The presence of a 3-amino group further enhances the potential for diverse functionalization and biological activity. This compound, with its unique combination of a lipophilic cyclohexyl moiety and the polar 3-amino-1,2,4-triazole core, presents an intriguing candidate for novel drug discovery programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 90111-72-1 | [3] |

| Molecular Formula | C₈H₁₄N₄ | [3] |

| Molecular Weight | 166.22 g/mol | [3] |

| Melting Point | 194-196 °C | [3] |

| Predicted LogP | 1.7541 | [4] |

| Topological Polar Surface Area (TPSA) | 56.73 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 1 | [4] |

Tautomerism: It is important to note that 3-amino-1,2,4-triazoles can exist in different tautomeric forms. The predominant tautomer of this compound is the 1H-tautomer, though the equilibrium can be influenced by the surrounding environment.[5]

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves the microwave-assisted condensation of cyclohexanecarboxylic acid with aminoguanidine bicarbonate.[6] This method offers a green and straightforward approach to obtaining 5-substituted 3-amino-1,2,4-triazoles.

Proposed Synthetic Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a microwave-safe reaction vial, combine cyclohexanecarboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol).

-

Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at a controlled temperature (e.g., 150-180 °C) for a specified duration (e.g., 15-30 minutes).

-

Work-up: After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethanol) and neutralize with a base (e.g., sodium bicarbonate solution).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, typically in the upfield region (δ 1.0-2.5 ppm). The methine proton of the cyclohexyl group attached to the triazole ring would likely appear as a multiplet. The protons of the amino group (NH₂) and the triazole ring (NH) would appear as broad singlets in the downfield region, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the cyclohexyl ring carbons and the two distinct carbons of the triazole ring. The carbon attached to the cyclohexyl group and the carbon bearing the amino group will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Two bands for the primary amine (NH₂) in the region of 3400-3250 cm⁻¹.

-

N-H bending: A band around 1650-1580 cm⁻¹ for the primary amine.

-

C-N stretching: Bands in the region of 1335-1020 cm⁻¹.

-

C-H stretching: Bands for the aliphatic C-H bonds of the cyclohexyl group just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 166.22 g/mol .

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3-amino-1,2,4-triazole core is a versatile building block for the synthesis of various heterocyclic systems with diverse biological activities. The presence of the cyclohexyl group in this compound introduces lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets of biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of 3-amino-1,2,4-triazole derivatives as anticancer agents.[2] These compounds can act through various mechanisms, including the inhibition of kinases and interactions with other key cellular targets. The specific substitution pattern on the triazole ring plays a critical role in determining the anticancer efficacy.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs.[1] Derivatives of 3-amino-1,2,4-triazole have also demonstrated significant antibacterial and antifungal properties. The cyclohexyl moiety could enhance the interaction of the molecule with microbial cell membranes.

Experimental Workflow for Biological Evaluation

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine

Introduction: The Significance of the 3-Amino-1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutic agents. Its unique electronic and steric properties, including its capacity for hydrogen bonding and its metabolic stability, make it a valuable bioisostere for amide and ester groups. Within this important class of heterocycles, 3-amino-1,2,4-triazole derivatives have garnered significant attention for their broad spectrum of biological activities. These compounds are integral to the development of antifungal, antibacterial, anticancer, and antiviral agents. The strategic incorporation of diverse substituents onto the triazole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This technical guide provides a comprehensive overview of the physicochemical characteristics of a specific and promising derivative, 3-cyclohexyl-1H-1,2,4-triazol-5-amine (CAS No. 90111-72-1). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural features, key chemical properties, and a robust, field-proven synthetic methodology. Understanding these core attributes is paramount for the rational design and development of next-generation therapeutics leveraging this versatile chemical entity.

Molecular Structure and Isomerism

The foundational structure of this compound is characterized by a five-membered 1,2,4-triazole ring substituted with a cyclohexyl group at the 3-position and an amino group at the 5-position.

Key Structural Features:

Tautomerism: A Critical Consideration

A crucial physicochemical aspect of 3,5-disubstituted 1,2,4-triazoles is their existence as a mixture of tautomers in both solution and the solid state. For this compound, three potential prototropic tautomers can exist, arising from the migration of a proton between the nitrogen atoms of the triazole ring. This equilibrium is a critical factor influencing the molecule's hydrogen bonding capabilities and its interactions with biological receptors.

Studies on analogous 3-amino-5-substituted-1,2,4-triazoles have demonstrated through NMR spectroscopy and X-ray crystallography that the tautomeric equilibrium is influenced by the nature of the substituent and the surrounding environment (solvent, solid state). The exact tautomeric preference of this compound in different media warrants specific experimental investigation, as it will dictate its binding mode in a biological context.

Predicted and Known Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug development, guiding formulation, and predicting its behavior in biological systems.

| Property | Value | Source/Method |

| Melting Point | 194-196 °C | Hoffman Fine Chemicals[1] |

| LogP (predicted) | 1.7541 | ChemScene (for a related methylated derivative)[2] |

| pKa (predicted) | Acidic pKa: ~8-9, Basic pKa: ~2-3 | Estimated based on analogous 3-amino-1,2,4-triazoles. The amino group imparts basicity, while the triazole ring N-H is weakly acidic. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like methanol, ethanol, and DMSO. | General observation for similar heterocyclic compounds. Quantitative data is not currently available. |

| Topological Polar Surface Area (TPSA) | 67.59 Ų (for 3-ethyl-1H-1,2,4-triazol-5-amine) | ChemScene (for a related ethyl derivative)[3] |

Spectroscopic Characterization

Unequivocal structural confirmation relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on data from closely related analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and amino protons, as well as the N-H proton of the triazole ring. The chemical shifts will be influenced by the solvent and the predominant tautomeric form.

-

Cyclohexyl Protons: A series of multiplets in the range of δ 1.0-2.5 ppm.

-

Amino (NH₂) Protons: A broad singlet, typically in the range of δ 5.0-6.0 ppm, which is exchangeable with D₂O.

-

Triazole N-H Proton: A broad singlet at a downfield chemical shift, likely > δ 10.0 ppm, also exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework.

-

Cyclohexyl Carbons: Signals in the aliphatic region, typically between δ 25-45 ppm.

-

Triazole Ring Carbons: Two distinct signals in the downfield region, expected around δ 150-165 ppm, corresponding to C3 and C5. The exact chemical shifts will be sensitive to the tautomeric form.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is particularly useful for identifying key functional groups.

-

N-H Stretching: Two distinct bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group, and a broader band for the triazole N-H stretch.

-

C=N Stretching: Strong absorptions in the 1620-1680 cm⁻¹ region, characteristic of the triazole ring.

-

N-H Bending: A band around 1550-1650 cm⁻¹.

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ for the cyclohexyl group.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 166.22.

-

Protonated Molecular Ion ([M+H]⁺): Expected at m/z = 167.23 in ESI+ mode.

-

Key Fragmentation: Loss of the cyclohexyl group would be a probable fragmentation pathway.

Synthesis of this compound: A Robust and Efficient Protocol

The synthesis of 3,5-disubstituted 1,2,4-triazoles is a well-established area of heterocyclic chemistry. A particularly efficient and green method involves the microwave-assisted, acid-catalyzed condensation of a carboxylic acid with an aminoguanidine salt.[4][5] This approach offers high yields, short reaction times, and is amenable to a wide range of substrates.

The following protocol is adapted from the general method reported by Gümüş et al. (2024) for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.

Step-by-Step Experimental Protocol

Materials:

-

Cyclohexanecarboxylic acid

-

Aminoguanidine bicarbonate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol or other suitable recrystallization solvent

-

Microwave synthesis vials

-

Microwave synthesizer

Procedure:

-

Reactant Charging: In a 10 mL microwave synthesis vial, combine cyclohexanecarboxylic acid (1.0 mmol), aminoguanidine bicarbonate (1.2 mmol), and a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

-

Expert Insight: The use of a slight excess of aminoguanidine bicarbonate ensures the complete consumption of the carboxylic acid. The acid catalyst is crucial for the initial formation of the guanyl hydrazide intermediate.

-

-

Microwave-Assisted Synthesis: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a high temperature (e.g., 150-180 °C) for a specified duration (e.g., 20-30 minutes).

-

Expert Insight: Microwave heating dramatically accelerates the rate of the cyclization reaction, leading to significantly shorter reaction times compared to conventional heating. The optimal temperature and time should be determined empirically for this specific substrate combination.

-

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (e.g., 2M aqueous NaOH) to neutralize the acid and precipitate the product.

-

Expert Insight: The product is typically a solid at this stage. The basic work-up is essential to deprotonate the triazole and ensure its precipitation.

-

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. Further purify the solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

-

Expert Insight: Recrystallization is a critical step to remove any unreacted starting materials or side products, ensuring the high purity of the final compound required for biological testing and further chemical transformations.

-

Self-Validating System:

The purity of the synthesized compound should be rigorously assessed using a combination of techniques:

-

Melting Point Determination: A sharp melting point range is indicative of high purity.

-

Thin Layer Chromatography (TLC): A single spot in multiple solvent systems confirms the absence of major impurities.

-

Spectroscopic Analysis (NMR, IR, MS): The obtained spectra should be consistent with the expected structure, as detailed in the "Spectroscopic Characterization" section.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a valuable and versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This in-depth technical guide has provided a comprehensive overview of its key physicochemical characteristics, including its structure, tautomeric nature, and predicted properties. The detailed, microwave-assisted synthesis protocol offers a reliable and efficient route to access this compound in high purity. Armed with this foundational knowledge, researchers and drug development professionals are well-equipped to explore the full potential of this compound in the ongoing quest for novel and effective medicines.

References

-

Gümüş, M. K., Gorobets, M. Y., & Uludag, N. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molbank, 2024(1), M1827. [Link]

-

ResearchGate. (n.d.). Synthetic approaches toward 3-amino-1,2,4-triazoles. Retrieved from [Link]

-

Wamhoff, H., & Kropp, R. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC, 2010, 1-3. [Link]

-

ResearchGate. (n.d.). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(42), 23788-23797. [Link]

-

Zhang, S., Liu, P. J., Ma, D. S., & Hou, G. F. (2012). 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o83. [Link]

-

TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Azido-5-amino-1,2,4-triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Amino-3-nitro-1,2,4-triazole and Its Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH groups as tetrahydropyranyl ethers and thioethers. Retrieved from [Link]

- Google Patents. (n.d.). US20070027325A1 - Process for the preparation of cilostazol and of the intermediates thereof.

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 90111-72-1 Name. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-1,2,4-Triazole, 1-(tricyclohexylstannyl)-. Retrieved from [Link]

- Google Patents. (n.d.). CN102603750A - Synthesis method of triazolylquinoxalinone derivatives.

-

ResearchGate. (n.d.). The search for new biologically active substances among derivatives of 3-mercapto-4-amino-5-cyclohexyl-1,2,4-triazole(4h). Retrieved from [Link]

- Google Patents. (n.d.). US11702401B2 - Compounds and methods of use.

- Google Patents. (n.d.). US11603349B2 - Anti-fibrotic compounds and methods of use.

-

MDPI. (2022). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Molbank, 2022(4), M1503. [Link]

-

MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1287. [Link]

-

PubChem. (n.d.). 1,3,5-Tricyclohexylhexahydro-1,3,5-triazine. Retrieved from [Link]

-

Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. [Link]

Sources

3-cyclohexyl-1H-1,2,4-triazol-5-amine structure elucidation

<An In-depth Technical Guide to the Structure Elucidation of 3-cyclohexyl-1H-1,2,4-triazol-5-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals and biologically active molecules.[1][2][3] Among these, the 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds.[4][5][6] Its unique structural features allow it to act as a bioisostere for other functional groups, enhancing properties like solubility and bioavailability.[7] This guide provides a comprehensive, technically-focused framework for the complete structure elucidation of a specific derivative, this compound.

The unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and drug development. It ensures reproducibility, allows for the rational design of new analogues, and is a critical component of regulatory submissions. This document will detail a multi-technique analytical workflow, integrating data from Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. The causality behind each experimental choice will be explained, reflecting a field-proven approach to structural characterization of novel heterocyclic compounds.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) is an essential first step, providing the molecular weight of the target compound and offering initial structural clues through fragmentation analysis.[8] For a molecule like this compound (Molecular Formula: C8H14N4, Molecular Weight: 166.22 g/mol ), high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.[9]

Experimental Protocol: LC-MS/MS Analysis

A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is often the platform of choice for analyzing polar triazole derivatives.[8][10][11]

-

Instrumentation : An HPLC system coupled to a triple quadrupole or ion trap mass spectrometer.[8]

-

Ionization Source : Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.[4][8]

-

Mobile Phase : A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Data Acquisition : Full scan mode to identify the protonated molecular ion [M+H]⁺, followed by product ion scans (MS/MS) of the parent ion to generate a fragmentation pattern.

Expected Data and Interpretation

Table 1: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (monoisotopic) | Information Provided |

| [M+H]⁺ | 167.1291 | Confirms the molecular weight of the compound. |

| Fragment Ions | Varies | Provides structural information based on fragmentation pathways. |

The fragmentation of the 1,2,4-triazole ring is influenced by its substituents.[4] Common fragmentation pathways for 1,2,4-triazole derivatives can involve the loss of neutral molecules like HCN or N₂.[4] For this compound, key fragmentation would likely involve the loss of the cyclohexyl group and cleavage of the triazole ring. The presence of an amino group can also lead to a characteristic fragment ion with an m/z of 60.[12]

Logical Workflow for Mass Spectrometry Analysis

Caption: Workflow for LC-MS/MS based structural analysis.

Definitive Structure Determination: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[13] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular skeleton and the connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

-

Spectrometer : A 400 MHz or higher field NMR spectrometer.[14][15]

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of compounds and the presence of exchangeable protons (NH and NH₂).[15]

-

Experiments :

-

¹H NMR : Identifies the number and types of protons in the molecule.

-

¹³C NMR : Identifies the number and types of carbon atoms.

-

DEPT-135 : Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy) : Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence) : Shows correlations between protons and the carbon atoms they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbon atoms over two or three bonds, which is crucial for piecing together the molecular structure.

-

Predicted NMR Data and Interpretation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| Cyclohexyl-H1 | ~2.5-2.8 | ~35-40 | Multiplet |

| Cyclohexyl-H (other) | ~1.1-1.9 | ~25-35 | Multiplets |

| Triazole-NH | ~11.0-13.0 | - | Broad singlet, exchangeable with D₂O |

| Amino-NH₂ | ~5.0-6.0 | - | Broad singlet, exchangeable with D₂O |

| Triazole-C3 | - | ~155-160 | - |

| Triazole-C5 | - | ~158-163 | - |

Note: These are approximate chemical shifts and can be influenced by solvent and concentration.

The protons on the triazole ring typically appear in the downfield region of the ¹H NMR spectrum.[13] The protons of the cyclohexyl group will be in the upfield region.[13] The chemical shifts of the triazole carbons are expected to be significantly downfield due to the electron-withdrawing effect of the nitrogen atoms.

2D NMR for Structural Connectivity

-

COSY : Will show correlations between the different protons within the cyclohexyl ring.

-

HSQC : Will link each proton signal of the cyclohexyl group to its corresponding carbon signal.

-

HMBC : This is the key experiment for connecting the cyclohexyl and triazole moieties. Correlations are expected between the cyclohexyl-H1 proton and the triazole-C3 carbon, and between the amino protons and the triazole-C5 carbon.

Logical Workflow for NMR-based Structure Elucidation

Caption: Systematic approach for structure elucidation using NMR.

Functional Group Confirmation: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16] For this compound, FT-IR is particularly useful for confirming the presence of N-H bonds in the amino group and the triazole ring, as well as C-H bonds in the cyclohexyl group.

Experimental Protocol: FT-IR Analysis

-

Instrument : A standard FT-IR spectrometer.

-

Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[17]

-

Data Acquisition : Spectra are typically recorded over the range of 4000-400 cm⁻¹.[16]

Expected FT-IR Data and Interpretation

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3400 | N-H stretching | Amino group (NH₂) and Triazole ring (NH)[18][19] |

| 2850-2950 | C-H stretching | Cyclohexyl group (aliphatic)[20] |

| ~1630 | N-H bending | Amino group (NH₂) |

| ~1590 | C=N stretching | Triazole ring |

| ~1450 | C-H bending | Cyclohexyl group |

The presence of strong, broad bands in the 3100-3400 cm⁻¹ region is a clear indication of the N-H groups. The sharp bands in the 2850-2950 cm⁻¹ region confirm the aliphatic nature of the cyclohexyl substituent.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. A comprehensive suite of NMR experiments, including 1D and 2D techniques, then allows for the definitive assignment of the molecular skeleton and connectivity. Finally, FT-IR spectroscopy confirms the presence of key functional groups. This integrated approach ensures a high degree of confidence in the final proposed structure, which is a critical requirement for any further research or development involving this compound.

References

- BenchChem. Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

- BenchChem. A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.

- AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.

- BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.

- Oxford Academic. Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry.

- AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives.

- ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.

- The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1.

- Britannica. Heterocyclic compound.

- ResearchGate. On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.

-

MDPI. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][8][13]triazoles. Available from:

- Wiley-VCH. The Structure of Heterocyclic Compounds.

- PubMed. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon.

- MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.

- ResearchGate. FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]....

- ChemScene. 3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine.

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

- Wikipedia. Heterocyclic compound.

- BYJU'S. Heterocyclic compound.

- YouTube. Heterocyclic Organic Compounds.

- Hoffman Fine Chemicals. CAS RN 90111-72-1 | this compound.

- Journal of the American Chemical Society. Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties.

- DergiPark. NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION.

- TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.

- IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

- 1h-1,2,3-triazole)-bis(1h-pyrazol-5-ols) and.

- MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

- PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- PubChemLite. 3-cyclohexyl-1,2,4-thiadiazol-5-amine.

- ChemScene. 3-(4-Aminocyclohexyl)-1h-1,2,4-triazol-5-amine.

- 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles.

- Hit2Lead. SC-5302581.

Sources

- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. tsijournals.com [tsijournals.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. benchchem.com [benchchem.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. sciex.com [sciex.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3-cyclohexyl-1H-1,2,4-triazol-5-amine: A Technical Guide

Introduction

3-cyclohexyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 1,2,4-triazole scaffold.[1][2][3] Accurate structural elucidation and purity assessment are paramount for any research or development involving this molecule. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are based on established principles and comparative data from analogous 1,2,4-triazole derivatives.[4][5][6]

The structural integrity and isomeric purity of such compounds are critical for their biological function and for meeting regulatory standards. Spectroscopic techniques provide a powerful and non-destructive means to confirm the molecular structure, identify functional groups, and assess the purity of synthesized compounds. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound and require a thorough understanding of its spectroscopic properties.

Molecular Structure and Tautomerism

A crucial aspect of 1,2,4-triazole chemistry is the potential for prototropic tautomerism.[3] For this compound, several tautomeric forms are possible, with the equilibrium being influenced by the solvent and the solid-state packing. The most probable tautomers are the 1H, 2H, and 4H forms. Spectroscopic data will often reflect the predominant tautomer in a given environment. This guide will primarily focus on the analysis of the 1H-tautomer, which is a common form for many 3,5-disubstituted 1,2,4-triazoles.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of 1,2,4-triazole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts and the observation of exchangeable protons.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

Note the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values) for all relevant signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹H NMR Spectral Data (Predicted)

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on the analysis of similar structures.[7][8]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (Triazole ring) | 12.0 - 13.0 | Broad Singlet | 1H |

| NH₂ (Amine group) | 5.5 - 6.5 | Broad Singlet | 2H |

| CH (Cyclohexyl, methine) | 2.5 - 3.0 | Multiplet | 1H |

| CH₂ (Cyclohexyl) | 1.1 - 2.0 | Multiplets | 10H |

Interpretation and Causality:

-

NH Protons: The protons on the triazole ring and the amine group are acidic and their signals are typically broad due to quadrupole broadening and chemical exchange with the solvent or trace amounts of water. Their chemical shifts can vary significantly with solvent and concentration. In DMSO-d₆, these protons are readily observed.

-

Cyclohexyl Protons: The cyclohexyl group will exhibit a complex set of overlapping multiplets in the aliphatic region of the spectrum. The methine proton (CH attached to the triazole ring) is expected to be the most downfield of the cyclohexyl signals due to the deshielding effect of the aromatic triazole ring.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts are summarized below, based on data for substituted 1,2,4-triazoles.[1][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (Triazole ring) | 160 - 165 |

| C5 (Triazole ring) | 155 - 160 |

| C (Cyclohexyl, methine) | 35 - 40 |

| C (Cyclohexyl, methylene) | 25 - 35 |

Interpretation and Causality:

-

Triazole Carbons: The two carbons within the 1,2,4-triazole ring are expected to resonate at very downfield chemical shifts (155-165 ppm) due to the strong deshielding effect of the three nitrogen atoms in the aromatic ring.

-

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the typical aliphatic region. The methine carbon directly attached to the triazole ring will be the most downfield of the cyclohexyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Data (Predicted)

The following table lists the expected characteristic IR absorption bands for this compound.[9][10]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Triazole) | 3100 - 3400 | Medium - Strong, Broad |

| C-H Stretch (Cyclohexyl) | 2850 - 2950 | Strong |

| N-H Bend (Amine) | 1620 - 1660 | Medium |

| C=N Stretch (Triazole ring) | 1580 - 1620 | Medium - Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Interpretation and Causality:

-

N-H Stretching: The broad band in the 3100-3400 cm⁻¹ region is a hallmark of N-H stretching vibrations from both the amine group and the triazole ring NH. Hydrogen bonding in the solid state contributes to the broadening of this band. Primary amines typically show two distinct N-H stretching bands in this region.[9]

-

C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl ring.

-

N-H Bending and C=N Stretching: The region between 1580 and 1660 cm⁻¹ will likely contain overlapping bands from the N-H bending of the primary amine and the C=N stretching vibrations of the triazole ring.

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. ripublication.com [ripublication.com]

- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. İstanbul Journal of Pharmacy » Submission » Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [dergipark.org.tr]

- 6. N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate: synthesis, experimental, theoretical characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. ijrpc.com [ijrpc.com]

A Comprehensive Technical Guide to the Synthesis of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine

Abstract: This technical guide provides an in-depth exploration of a robust and widely applicable synthetic pathway for 3-cyclohexyl-1H-1,2,4-triazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative focuses on the chemical logic and experimental causality behind a well-established two-step approach, commencing from cyclohexanecarboxylic acid. We will detail the synthesis of the key acyl chloride intermediate, its subsequent condensation with aminoguanidine, and the final cyclization to yield the target triazole. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed protocols, and mechanistic explanations to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs exhibiting a wide range of biological activities.[1][2] The 3,5-disubstituted pattern, particularly with an amino group at the 5-position, offers versatile handles for further chemical modification. This compound incorporates a lipophilic cyclohexyl moiety, which can be crucial for modulating pharmacokinetic properties such as membrane permeability and metabolic stability in drug candidates.

The synthesis strategy detailed herein is centered on the construction of the 1,2,4-triazole ring through the cyclocondensation of a suitable C1 electrophile (derived from the cyclohexyl group) with a C-N-N-N nucleophilic backbone (aminoguanidine). While direct condensation of a carboxylic acid with aminoguanidine is feasible, often requiring high temperatures or microwave assistance[3][4], a more classical and highly efficient route involves the activation of the carboxylic acid as an acyl chloride. This activation enhances the electrophilicity of the carbonyl carbon, facilitating a cleaner and more controlled reaction under milder conditions.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the C3-N4 and C5-N1 bonds of the triazole ring, leading back to two primary precursors: a cyclohexylcarbonyl equivalent and aminoguanidine.

Caption: Retrosynthetic disconnection of the target triazole.

Precursor Synthesis and Key Reagents

The success of the synthesis hinges on the quality and reactivity of the starting materials. This section details the preparation of the activated cyclohexyl precursor.

Synthesis of Cyclohexanecarbonyl Chloride

Cyclohexanecarboxylic acid is a stable and commercially available starting material. To facilitate its reaction with the nucleophilic aminoguanidine, it is converted to the more reactive cyclohexanecarbonyl chloride.[5] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the intermediate and elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, driving the reaction to completion.

Experimental Protocol: Cyclohexanecarbonyl Chloride Synthesis

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂), add cyclohexanecarboxylic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]

-

Once the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude cyclohexanecarbonyl chloride, a colorless to pale yellow liquid, is typically of sufficient purity to be used directly in the next step.[7]

Aminoguanidine Bicarbonate: The Triazole Backbone

Aminoguanidine is the key building block that provides three of the five atoms for the triazole ring. It is most commonly handled as its bicarbonate salt (AGB) due to its superior stability and lower hygroscopicity compared to the hydrochloride salt.[8] While numerous synthesis methods exist, such as the reduction of nitroguanidine with zinc dust or the reaction of hydrazine with calcium cyanamide[9][10][11], it is readily available from commercial suppliers. The bicarbonate salt readily neutralizes the HCl by-product generated during the subsequent acylation step.

Core Synthesis of this compound

This is the pivotal stage where the heterocyclic ring is constructed. The process involves two distinct mechanistic events: initial acylation followed by an intramolecular cyclization/dehydration.

Reaction Mechanism

-

Acylation: The terminal amino group of aminoguanidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This forms an N-cyclohexanoyl aminoguanidine intermediate and releases HCl, which is neutralized by the bicarbonate counter-ion.

-

Cyclization: The reaction mixture is then heated, typically in a high-boiling solvent like pyridine or in a melt. This thermal energy promotes an intramolecular nucleophilic attack from one of the hydrazinyl nitrogen atoms onto the carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 1,2,4-triazole ring.

Detailed Experimental Protocol

-

In a suitable reaction vessel, suspend aminoguanidine bicarbonate (1.0 eq) in a solvent such as pyridine or dioxane.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add a solution of cyclohexanecarbonyl chloride (1.05 eq) in the same solvent, maintaining the temperature below 10 °C. Vigorous gas (CO₂) evolution will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Treat the residue with water and adjust the pH to basic (pH 9-10) with an aqueous solution of sodium hydroxide to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Summary: Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ~1:1.05 (Aminoguanidine:Acyl Chloride) | A slight excess of the acylating agent ensures complete consumption of the aminoguanidine. |

| Temperature (Acylation) | 0-10 °C | Controls the initial exothermic acylation reaction, minimizing side products. |

| Temperature (Cyclization) | Reflux (e.g., Pyridine ~115 °C) | Provides the necessary activation energy for the intramolecular cyclization and dehydration step. |

| Reaction Time | 4-8 hours (Cyclization) | Ensures the reaction proceeds to completion. Monitored by TLC. |

| Typical Yield | 70-90% | This robust method generally provides good to excellent yields of the desired product. |

Synthesis Workflow Visualization

Caption: Overall workflow for the synthesis of the target compound.

Alternative Synthetic Approach: Direct Condensation

Modern synthetic chemistry often prioritizes greener and more atom-economical methods. An alternative to the acyl chloride route is the direct condensation of cyclohexanecarboxylic acid with aminoguanidine.[3]

This one-pot approach avoids the use of thionyl chloride. The reaction is typically performed under acid catalysis and requires higher temperatures, often facilitated by microwave irradiation, which can significantly reduce reaction times from hours to minutes.[1][3] While potentially simpler, this method may require more rigorous optimization of reaction conditions (temperature, catalyst, time) to achieve high yields and purity compared to the more traditional acyl chloride pathway.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the activation of cyclohexanecarboxylic acid to its corresponding acyl chloride, followed by a thermally induced cyclocondensation with aminoguanidine bicarbonate. This method is robust, high-yielding, and proceeds through well-understood mechanistic steps, making it a trustworthy protocol for laboratory and potential scale-up applications. The insights and detailed procedures provided in this guide offer a solid foundation for researchers to successfully synthesize this and structurally related 3-substituted-5-amino-1,2,4-triazoles for application in drug discovery and development.

References

- Organic Syntheses Procedure.

- Ataman Kimya.

- Ataman Kimya.

- Patil, T. P., Patil, P. Y., & Kakade, R. T. A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities.

- Dolzhenko, A. V., et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.

- Google Patents.

- Gümüş, M. K., Gorobets, M. Y., & Uludag, N.

- ResearchGate. Synthesis of N1-substituted 3-amino-1,2,4-triazoles.

- ResearchGate. Synthetic approaches toward 3-amino-1,2,4-triazoles.

- PubMed Central. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.

- Scott, F. L., & Reilly, J.

- ResearchGate. Synthesis of 3-Azido-5-amino-1,2,4-triazole.

- Yavari, I., et al.

- CymitQuimica. CAS 2719-27-9: Cyclohexanecarbonyl chloride.

- ChemicalBook. Cyclohexanecarboxylic acid chloride synthesis.

- Dolzhenko, A. V., et al. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).

- Dolzhenko, A. V., et al. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).

- Google Patents.

- Dömling, A. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 6. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]

- 7. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 8. ijisrt.com [ijisrt.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. atamankimya.com [atamankimya.com]

- 11. US4906778A - Process for the production of aminoguanidine bicarbonate - Google Patents [patents.google.com]

biological activity of 1,2,4-triazole derivatives.

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

Abstract

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that forms the structural core of a remarkable number of compounds with diverse and potent biological activities.[1][2] Its unique chemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow for effective interaction with a wide array of biological targets, making it a cornerstone in modern medicinal chemistry.[2][3][4] This guide provides an in-depth exploration of the multifaceted biological activities of 1,2,4-triazole derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the key mechanisms of action, explore critical structure-activity relationships (SAR), present detailed experimental protocols for synthesis and evaluation, and summarize key data to provide a comprehensive resource for advancing the design of next-generation therapeutic agents.

The 1,2,4-Triazole Scaffold: A Foundation for Pharmacological Diversity

The five-membered ring containing three nitrogen atoms and two carbon atoms can exist in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H tautomer being generally more stable.[5][6] This structural feature is fundamental to its role as a versatile pharmacophore. Derivatives of 1,2,4-triazole are integral to numerous clinically approved drugs, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drug letrozole, highlighting the scaffold's therapeutic success.[5][6][7] The broad spectrum of activities stems from the triazole ring's ability to act as a bioisostere of amide, ester, or carboxyl groups, enabling it to bind to various enzymes and receptors.[8]

Antifungal Activity: The Hallmark of Triazole Derivatives

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[9][10] These agents have revolutionized the management of systemic mycoses, particularly in immunocompromised patients.[9]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals function by disrupting the integrity of the fungal cell membrane.[11] Their primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[12][13] This enzyme is critical in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.

The mechanism proceeds as follows:

-

The N4 nitrogen of the 1,2,4-triazole ring chelates the heme iron atom in the active site of the CYP51 enzyme.[10]

-

This binding blocks the demethylation of lanosterol, the precursor to ergosterol.[12]

-

The interruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[12]

-

This accumulation disrupts the structure and function of the fungal cell membrane, increasing its permeability and ultimately leading to fungal cell death or growth inhibition.[10]

Caption: Mechanism of action for 1,2,4-triazole antifungal agents.

Structure-Activity Relationship (SAR)

For potent antifungal activity, specific structural features are crucial:

-

Core Structure: The compound must possess a 1,2,4-triazole ring, which is essential for binding to the CYP51 enzyme.

-

Side Chains: The presence of two or three aromatic rings is often required. At least one of these rings should typically be substituted with halogens (e.g., fluorine, chlorine), as seen in fluconazole and voriconazole.[13]

-

Linker: The halogen-substituted ring should be separated from the triazole moiety by a two-carbon linker.

Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 4.0 | |

| Itraconazole | Aspergillus fumigatus | 0.25 - 1.0 | [7] |

| Voriconazole | Cryptococcus neoformans | 0.0156 | |

| Compound 7 | Cryptococcus neoformans | 0.0156 | [14] |

| Compound 21 | Cryptococcus neoformans | 0.0156 | |

| Fused Triazole** | Candida albicans | 0.0156 - 2.0 | [10] |

*Novel synthesized derivatives with a 4-(4-substitutedphenyl) piperazine side chain. **Triazole derivatives fused with 1,2,3-benzotriazine-4-one.

Anticancer Activity: A Multifaceted Approach

1,2,4-triazole derivatives have emerged as promising scaffolds for the development of anticancer agents, exhibiting multiple mechanisms of action against tumor cells.[2][15][16]

Mechanisms of Action

Unlike their antifungal counterparts, anticancer triazoles do not have a single, universal target. Instead, they inhibit various pathways essential for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Several 1,2,4-triazole derivatives act as potent inhibitors of tubulin polymerization.[17] By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules.[17][18] This interference with the microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[19]

-

Enzyme Inhibition (Kinases, etc.): Many triazoles are designed to inhibit specific enzymes that are overactive in cancer cells. This includes:

-

Tyrosine Kinases (e.g., EGFR): Compounds have been developed that show significant inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation.[18]

-

Serine/Threonine Kinases (e.g., BRAF): Derivatives have demonstrated potent inhibitory activity against mutated BRAF, a common driver in melanoma and other cancers.[18]

-

Aromatase and Sulfatase: Letrozole and anastrozole are clinically used drugs that contain a triazole nucleus and function as aromatase inhibitors, blocking estrogen synthesis for the treatment of hormone-dependent breast cancer.[2][6]

-

Caption: Inhibition of tubulin polymerization by 1,2,4-triazole derivatives.

Quantitative Data on Anticancer Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | Target/Mechanism | IC₅₀ (μM) | Reference |

| 8c | Multiple | EGFR, BRAF, Tubulin | 3.6 (EGFR) | [18] |

| 8d | Multiple | BRAF, Tubulin | Potent BRAF inhibitor | [18] |

| TP6 * | B16F10 (Melanoma) | Antiproliferative | 41.12 | [20] |

| 4g ** | HT-29 (Colon) | Antiproliferative | 12.69 | [21] |

*TP6 is 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine. **4g is a[15][22]triazolo[4,3-b][15][18][22]tetrazine derivative.

Antibacterial, Anti-inflammatory, and Antiviral Activities

Beyond antifungal and anticancer applications, the 1,2,4-triazole scaffold demonstrates a wide range of other important biological activities.[15]

-

Antibacterial Activity: Triazole derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[7][23] A successful strategy in this area has been the hybridization of the 1,2,4-triazole nucleus with other known antibacterial pharmacophores, such as (fluoro)quinolones, to create novel agents with enhanced potency and the potential to overcome drug resistance.[13][23][24] For instance, certain ofloxacin-triazole hybrids exhibit MIC values ranging from 0.25 to 1 µg/mL, comparable to the parent drug.[23]

-

Anti-inflammatory Activity: Many 1,2,4-triazole derivatives exert anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[22][25] Some compounds have shown high selectivity for COX-2, which is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[26] For example, a novel derivative was found to have a COX-2 IC₅₀ of 0.04 µM, similar to the selective inhibitor celecoxib.[26]

-

Antiviral Activity: The triazole ring is a key component of several antiviral drugs.[27][28] The most notable example is Ribavirin, a broad-spectrum antiviral agent.[7] Newer derivatives have been investigated for activity against a variety of viruses, including HIV, hepatitis B and C, and influenza, by targeting viral proteins like polymerases or proteases.[27][29][30]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and evaluation of these compounds are essential.

General Protocol for Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol describes a common and versatile method for synthesizing the triazole core, which can then be further modified.[3]

-

Step 1: Synthesis of Thiosemicarbazide Intermediate.

-

Dissolve the desired carbohydrazide (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add the appropriate isothiocyanate (1.0 eq) to the solution.

-

Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the thiosemicarbazide intermediate to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

-

-

Step 2: Base-Catalyzed Intramolecular Cyclization.

-

Suspend the dried thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of a base (e.g., 2M Sodium Hydroxide).

-

Reflux the mixture for 4-8 hours until a clear solution is formed, indicating the completion of cyclization. Monitor via TLC.

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution carefully with a concentrated acid (e.g., HCl) to a pH of approximately 5-6.

-

The 1,2,4-triazole-3-thione product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell viability and the cytotoxic potential of chemical compounds.[20][21]

-

Cell Seeding: Seed cancer cells (e.g., HT-29, A549) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized 1,2,4-triazole derivatives in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: General workflow for the development of 1,2,4-triazole-based inhibitors.

Conclusion and Future Outlook

The 1,2,4-triazole scaffold is undeniably a privileged structure in medicinal chemistry, consistently yielding compounds with potent and varied biological activities. Its success is rooted in its favorable physicochemical properties and its ability to interact with a multitude of biological targets. The extensive research into its antifungal, anticancer, antibacterial, anti-inflammatory, and antiviral properties has led to significant therapeutic advancements.[15]

Future research should focus on the rational design of novel derivatives with enhanced selectivity and potency. The exploration of hybrid molecules that combine the triazole nucleus with other pharmacophores remains a promising strategy to combat drug resistance.[24] Furthermore, a deeper understanding of the specific interactions between triazole derivatives and their biological targets through computational modeling and structural biology will pave the way for the development of next-generation drugs with improved efficacy and safety profiles for a wide range of diseases.[2]

References

- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). ResearchGate.

- Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ScienceGate.

-

Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica, 78(2), 209-218. Retrieved from [Link]

- 1,2,4-Triazole bearing compounds with anticancer or anti-inflammatory activities. (n.d.). MDPI.

-

Al-Ghorbani, M., Chetan, C. H., Kumar, C. S. V., Sathish, M., Khan, S., Mohammed, M. A. A., & Gurupadaswamy, H. D. (2022). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 129, 106175. Retrieved from [Link]

-

Ouyang, X., Liu, Y., Liu, X., Liu, J., Wang, L., & Chen, Z. (2012). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 20(10), 3240-3250. Retrieved from [Link]

-

Lv, K., Liu, M.-L., Wang, B.-L., Ma, H.-Y., & Wang, S.-F. (2018). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 157, 477-485. Retrieved from [Link]

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015.

- Anticancer Properties of 1,2,4-Triazoles. (n.d.). isres.org.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). ijpca.com.

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). ResearchGate.

-

A Literature Review Focusing on the Antiviral Activity of[15][22] and[7][15]-triazoles. (2024). Bentham Science. Retrieved from

-

Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10), 703-718. Retrieved from [Link]

-

Liu, X., Pan, Z., & Chen, M. (2022). Synthesis and anticancer activity of[15][22] triazole [4,3-b][15][18][22] tetrazine derivatives. Molecular Diversity, 26(1), 125-133. Retrieved from [Link]

-

Kumar, D., Kumar, N., Singh, V., Sharma, C., & Anes, A. (2022). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure & Dynamics, 40(17), 7869-7881. Retrieved from [Link]

-

Sharma, S., Kumar, A., & Narasimhan, B. (2020). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Drug Targets, 21(11), 1096-1123. Retrieved from [Link]

-

A Literature Review Focusing on the Antiviral Activity of[15][22] and[7][15]-triazoles. (2023). eurekaselect.com. Retrieved from

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.

-

Sangshetti, J. N., Khan, F. A. K., & Shinde, D. B. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Mini-Reviews in Medicinal Chemistry, 11(6), 509-526. Retrieved from [Link]

-

Wei, Q.-L., Gao, J., Zou, J., Wan, J., & Zhang, S.-S. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268. Retrieved from [Link]

- review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025). ResearchGate.

-

Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. Retrieved from [Link]

-

Gümüş, F., Koldaş, S., Özdemir, A., & Uçucu, Ü. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 34(6), 929-938. Retrieved from [Link]

-

Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422. Retrieved from [Link]

-

Simurova, N. V., & Mayboroda, O. I. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422. Retrieved from [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2020). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 5(29), 18277-18288. Retrieved from [Link]

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). ResearchGate.

- A Technical Guide to the Synthesis of 1,2,4-Triazole Compounds. (n.d.). BenchChem.

-

Kumar, K., & Kumar, A. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 128, 106030. Retrieved from [Link]

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI.

-

Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Karcz, T., & Sławiński, J. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals, 17(1), 10. Retrieved from [Link]

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). ResearchGate.

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). ResearchGate.

-

Żołnowska, B., Sławiński, J., & Szafrański, K. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Central European Journal of Immunology, 40(2), 156-163. Retrieved from [Link]

-

Wang, Y., Zhang, Y., & Zhang, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987281. Retrieved from [Link]

- 1,2,4-Triazole Sodium Salt - Tolyltriazole | Benzotriazole. (2023). lookchem.com.

-

Al-Ostath, A., Ghamghomy, M., & Al-Amer, R. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Fungi, 8(11), 1145. Retrieved from [Link]

- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI.

- Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors. (n.d.). BenchChem.

- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2025). ResearchGate.

- Antifungal Properties of 1,2,4-Triazoles. (n.d.). isres.org.

- A biochemistry‐oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (n.d.). Taylor & Francis Online.

- (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025). ResearchGate.

- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023). Life Chemicals.

- Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (2025). ResearchGate.

-

Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals (Basel, Switzerland), 14(3), 224. Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 9. asianpubs.org [asianpubs.org]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isres.org [isres.org]

- 12. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. isres.org [isres.org]

- 17. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]